molecular formula C10H13BrO3 B3165336 (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol CAS No. 898693-07-7

(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol

Cat. No.: B3165336
CAS No.: 898693-07-7
M. Wt: 261.11 g/mol
InChI Key: JFXCVIDBAKQBNN-UHFFFAOYSA-N
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Description

(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol is an organic compound with a complex structure that includes bromine, ethoxy, and methoxy functional groups attached to a phenyl ring

Scientific Research Applications

(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the bromination of a suitable phenol derivative followed by the introduction of ethoxy and methoxy groups through etherification reactions. The final step involves the reduction of the intermediate compound to obtain the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a simpler phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of new compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4,5-dimethoxyphenyl)methanol: Similar structure but with an additional methoxy group.

    (3-Bromo-4-methoxyphenyl)(phenyl)methanone: Contains a phenyl group instead of an ethoxy group.

    3-Bromo-4-methylphenol: Lacks the ethoxy and methoxy groups, making it less complex.

Uniqueness

(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol is unique due to the combination of bromine, ethoxy, and methoxy groups on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-bromo-4-ethoxy-5-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXCVIDBAKQBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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